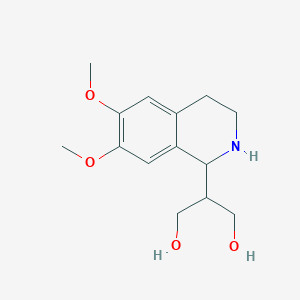
2-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol
Cat. No. B1367584
Key on ui cas rn:
98661-42-8
M. Wt: 267.32 g/mol
InChI Key: JAMRPMDONPSTSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04656179
Procedure details


The 6,7-diethoxy analogue of the above compound can be prepared in an analogous manner, starting from 1-[bis(hydroxymethyl)-methyl]-6,7-diethoxy-3,4-dihydroisoquinoline; melting point: 127° to 128 C.° (benzene).
[Compound]
Name
6,7-diethoxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
1-[bis(hydroxymethyl)-methyl]-6,7-diethoxy-3,4-dihydroisoquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH2:2][CH:3]([CH2:20][OH:21])[C:4]1[C:13]2[C:8](=[CH:9][C:10]([O:17][CH2:18]C)=[C:11]([O:14][CH2:15]C)[CH:12]=2)[CH2:7][CH2:6][N:5]=1>C1C=CC=CC=1>[OH:1][CH2:2][CH:3]([CH2:20][OH:21])[CH:4]1[C:13]2[C:8](=[CH:9][C:10]([O:17][CH3:18])=[C:11]([O:14][CH3:15])[CH:12]=2)[CH2:7][CH2:6][NH:5]1
|
Inputs


Step One
[Compound]
|
Name
|
6,7-diethoxy
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
1-[bis(hydroxymethyl)-methyl]-6,7-diethoxy-3,4-dihydroisoquinoline
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OCC(C1=NCCC2=CC(=C(C=C12)OCC)OCC)CO
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OCC(C1NCCC2=CC(=C(C=C12)OC)OC)CO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
